Cas no 1377049-84-7 (Velpatasvir)

Velpatasvir structure
Nom du produit:Velpatasvir
Numéro CAS:1377049-84-7
Le MF:C49H54N8O8
Mégawatts:883.0019
MDL:MFCD28411371
CID:2162804
PubChem ID:67683363
Velpatasvir Propriétés chimiques et physiques
Nom et identifiant
-
- GS-5816
- Velpatasvir
- Velpatasvirr
- GS 5816
- Methyl [(2S)-1-[(2S,5S)-2-[9-[2-[(2S,4S)-1-[(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl]-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- GS5816
- KCU0C7RS7Z
- Velpatasvir [USAN:INN]
- Methyl [(2S)-1-[(2S,5S)-2-[9-[2-[(2S,4S)-1-[(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl]-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imi
- s3724
- CCG-270553
- AS-35237
- NS00073601
- Velpatasvir(GS5816)?
- SCHEMBL8756902
- Velpatasvir (JAN/USAN/INN)
- GS-5816;GS5816;GS 5816
- Vosevi (sofosbuvir + velpatasvir + voxilaprevi)
- Epclusa (sofosbuvir + velpatasvir)
- Methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxy
- 1377049-84-7
- EPCLUSA COMPONENT VELPATASVIR
- Methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- GTPL11269
- CHEBI:133009
- SCHEMBL19236068
- VELPATASVIR [JAN]
- Velpatasvir R Isomer (Imidazole)
- FHCUMDQMBHQXKK-CDIODLITSA-N
- AC-28744
- methyl N-[(1R)-2-[(2S,4S)-2-(4-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0(3),(1)(1).0?,?.0(1)?,(1)?]henicosa-1,3(11),4(8),5,9,12,14(19),15,17-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- methyl N-[(1R)-2-[(2S,4S)-2-(4-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0(3),(1)(1).0?,?.0(1)?,(1)?]henicosa-1,3(11),4(8),5,9,12,14,16,18-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- CS-5977
- VOSEVI COMPONENT VELPATASVIR
- CHEMBL3545062
- NCGC00522503-01
- NCGC00522503-02
- HY-12530
- C49H54N8O8
- methyl{(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate
- EX-A2320
- Velpatasvir(GS5816)
- methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-4-yl}-1,11-dihydro[2]benzopyrano[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate
- methyl N-[(1R)-2-[(2S,4S)-2-(5-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{14,19}]henicosa-1(13),2,4(8),6,9,11,14(19),15,17-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- BCP13813
- methyl N-[(1R)-2-[(2S,4S)-2-(5-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0?,??.0?,?.0??,??]henicosa-1,3,6,8,10,12,14,16,18-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- Z3064248323
- Velpatasvir [INN]
- MFCD28411371
- VELPATASVIR [USAN]
- DB11613
- BDBM50521720
- methyl ((R)-2-((2S,4S)-2-(5-(2-((2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidin-2-yl)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-9-yl)-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate
- VELPATASVIR [ORANGE BOOK]
- D10806
- AKOS030525362
- EN300-21607042
- methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate
- DTXSID70722565
- Q25018296
- Velpatasvir; GS-5816
- VELPATASVIR [MI]
- methyl N-[(1R)-2-[(2S,4S)-2-(5-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.0?,?.01?,1?]henicosa-1,3,6,8,10,12,14,16,18-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- VELPATASVIR [WHO-DD]
- GS 5816; Methyl [(2S)-1-[(2S,5S)-2-[9-[2-[(2S,4S)-1-[(2R)-2-[(Methoxycarbonyl)amino]-2-phenylacetyl]-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;
- UNII-KCU0C7RS7Z
-
- MDL: MFCD28411371
- Piscine à noyau: 1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
- La clé Inchi: FHCUMDQMBHQXKK-CDIODLITSA-N
- Sourire: O(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])N(C([C@@]([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C(=O)OC([H])([H])[H])=O)[C@]([H])(C2=NC([H])=C(C3C([H])=C([H])C4=C(C([H])([H])OC5=C4C([H])=C4C([H])=C([H])C6=C(C4=C5[H])N=C([C@]4([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])N4C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(=O)OC([H])([H])[H])=O)N6[H])C=3[H])N2[H])C1([H])[H]
Propriétés calculées
- Qualité précise: 882.40600
- Masse isotopique unique: 882.40646071g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 65
- Nombre de liaisons rotatives: 13
- Complexité: 1690
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 193
- Le xlogp3: 6.2
Propriétés expérimentales
- Dense: 1.314±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.7E-4 g/L) (25 ºC),
- Le PSA: 193.10000
- Le LogP: 8.38910
Velpatasvir Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Velpatasvir PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22986-10mg |
Velpatasvir |
1377049-84-7 | 98% | 10mg |
¥617.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V15950-500mg |
Velpatasvir |
1377049-84-7 | ≥98% | 500mg |
¥4448.0 | 2023-09-06 | |
Ambeed | A470907-5g |
Methyl ((2S)-1-((2S,5S)-2-(9-(2-((2S,4S)-1-((2R)-2-((methoxycarbonyl)amino)-2-phenylacetyl)-4-(methoxymethyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |
1377049-84-7 | 99% | 5g |
$415.0 | 2023-06-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3334-5mg |
Velpatasvir |
1377049-84-7 | 99.91% | 5mg |
¥ 255 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3334-10mg |
Velpatasvir |
1377049-84-7 | 99.91% | 10mg |
¥ 388 | 2023-09-07 | |
Ambeed | A470907-250mg |
Methyl ((2S)-1-((2S,5S)-2-(9-(2-((2S,4S)-1-((2R)-2-((methoxycarbonyl)amino)-2-phenylacetyl)-4-(methoxymethyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |
1377049-84-7 | 99% | 250mg |
$53.0 | 2023-06-25 | |
eNovation Chemicals LLC | D573005-1G |
Velpatasvir |
1377049-84-7 | 97% | 1g |
$320 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3334-25 mg |
Velpatasvir |
1377049-84-7 | 99.17% | 25mg |
¥747.00 | 2021-09-23 | |
MedChemExpress | HY-12530-10mg |
Velpatasvir |
1377049-84-7 | 99.17% | 10mg |
¥500 | 2024-04-20 | |
MedChemExpress | HY-12530-100mg |
Velpatasvir |
1377049-84-7 | 99.17% | 100mg |
¥1800 | 2024-04-20 |
Velpatasvir Littérature connexe
-
Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
-
Abhilash Rana,Bhushan Mahajan,Subhash Ghosh,Pabbaraja Srihari,Ajay K. Singh React. Chem. Eng. 2020 5 2109
-
Simona De Vita,Maria Giovanna Chini,Gianluigi Lauro,Giuseppe Bifulco RSC Adv. 2020 10 40867
-
Dongdong Yang,Lihong Shan,Ze-Feng Xu,Chuan-Ying Li Org. Biomol. Chem. 2018 16 1461
-
Yu Zheng,Yuxin Zhao,Mengting Bai,Huang Gu,Xiaofang Li J. Mater. Chem. B 2022 10 5666
1377049-84-7 (Velpatasvir) Produits connexes
- 36062-07-4(Octahydrocurcumin)
- 1105242-22-5(N-{5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethyl}-2-(trifluoromethyl)benzamide)
- 1805335-21-0(3-Amino-2-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 2138195-44-3(Sodium 3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfinate)
- 88137-70-6(2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one)
- 1806852-97-0(Ethyl 5-bromo-2-cyano-4-methoxyphenylacetate)
- 1806818-15-4(2,3-Dibromo-6-(difluoromethyl)pyridine-5-acetic acid)
- 2229554-59-8({1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine)
- 2361826-19-7(rel-(1R,5R)-1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[3.2.0]heptane)
- 883644-89-1(1',5',7'-trimethyl-1',2'-dihydrospiro1,3-dioxolane-2,3'-indole-2'-one)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:1377049-84-7)Velpatasvir

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:1377049-84-7)Velpatasvir

Pureté:99%/99%
Quantité:50mg/100mg
Prix ($):150.0/226.0